The synthesis of Vicenin 2 has been achieved through various methods, with a notable approach involving the bis-C-glycosylation of 1,3,5-trifluorobenzene. This method utilizes aromatic nucleophilic substitution to effectively replace fluorine atoms with hydroxyl groups, leading to high yields of the desired compound. The synthesis process typically involves:
Vicenin 2 has a complex molecular structure characterized by its glycosidic linkages. The molecular formula of Vicenin 2 is , which reflects its composition of carbon, hydrogen, and oxygen atoms. The structure features:
The three-dimensional conformation can be elucidated through X-ray crystallography or computational modeling, providing insights into its spatial arrangement and potential interactions with biological targets .
Vicenin 2 participates in various chemical reactions typical for flavonoids, including:
These reactions are crucial for understanding its stability and reactivity in biological systems .
The mechanism of action of Vicenin 2 is primarily attributed to its antioxidant properties. It exerts its effects through several pathways:
Studies have shown that Vicenin 2 exhibits protective effects against oxidative damage in cellular models .
Vicenin 2 possesses distinct physical and chemical properties:
Chemical analyses reveal that Vicenin 2 has a relatively stable structure under normal conditions but may degrade under extreme pH or temperature .
Vicenin 2 has garnered attention for its potential applications in various scientific fields:
Research continues to explore the full range of biological activities associated with Vicenin 2, highlighting its significance in health science .
Vicinin-2 (VCN-2), systematically identified as apigenin-6,8-di-C-β-d-glucopyranoside (CAS: 90456-53-4), is a bioactive flavonoid glycoside characterized by the molecular formula C₂₇H₃₀O₁₇ and a molecular weight of 626.5 g/mol [3] [5]. This compound naturally occurs in diverse plant species, including Vicia sativa L., Moringa oleifera, Ocimum sanctum, and certain Citrus varieties [2] [5]. Its extraction from medicinal plants has garnered significant scientific interest due to its structural uniqueness as a C-linked diglycoside, which enhances metabolic stability compared to O-glycosylated flavonoids [3]. In contemporary research, VCN-2 exemplifies the shift toward multi-target therapeutic agents, demonstrating synergistic bioactivities that span anti-inflammatory, antioxidant, and tissue-regenerative pathways [2] [6]. Modern pharmacological investigations prioritize such compounds for their ability to modulate complex biological networks—a paradigm moving beyond single-target drug design [2].
Chemical Properties and Bioactivity Profile:VCN-2 is typically isolated as a crystalline powder soluble in polar solvents like DMSO, methanol, and ethanol, with stability maintained at -20°C under desiccated conditions [5]. Its chemical stability facilitates in vitro and formulation studies, particularly in hydrophilic polymer matrices. Bioactivity screenings reveal low cytotoxicity in human cell lines (e.g., THP-1 monocytes and dermal fibroblasts), with safe dosing up to 200 μM [2] [6]. This safety profile underpins its therapeutic potential, though in vivo pharmacokinetics remain underexplored.
Therapeutic Significance:Research highlights VCN-2’s role in mitigating inflammation via cytokine regulation (TNF-α, IL-6, IL-1β) and accelerating wound healing through growth factor modulation (VEGF, TGF-1β) [2] [6]. Its multi-target efficacy positions it as a promising candidate for chronic inflammatory and metabolic disorders, aligning with global trends in natural product drug discovery [2].
Table 1: Fundamental Chemical and Biological Properties of Vicinin-2
Property | Value/Characteristic |
---|---|
Chemical Formula | C₂₇H₃₀O₁₇ |
Molecular Weight | 626.5 g/mol |
CAS Registry Number | 90456-53-4 |
Purity | >95% (HPLC) |
Solubility | DMSO, Methanol, Ethanol, Chloroform |
Plant Sources | Vicia sativa, Moringa oleifera, Ocimum sanctum |
Cytotoxicity Threshold | >200 μM (THP-1 cells, 24h exposure) |
Primary Bioactivities | Anti-inflammatory, Wound Healing, Antioxidant |
Despite promising applications, critical knowledge gaps impede VCN-2’s translational development. Current research objectives aim to address these voids through targeted investigations:
Mechanistic Elucidation:While VCN-2 modulates the CaMKKβ-AMPK-SIRT1 axis to suppress NF-κB-driven inflammation in LPS-induced THP-1 cells [2], upstream regulators (e.g., receptor-level interactions) remain undefined. Molecular docking suggests VCN-2 may activate CaMKKβ, but empirical validation through crystallography or mutagenesis is lacking [2]. This theoretical gap limits the rational design of derivatives with enhanced specificity.
Methodological Constraints:Existing studies rely heavily on monolayer cell cultures (THP-1, HDF) and rodent models, creating an empirical gap in human pathophysiological relevance [2] [6]. Furthermore, quantitative bioanalytical methods for VCN-2 pharmacokinetics (e.g., HPLC-MS protocols) are underdeveloped, hampering bioavailability assessments [3] [5].
Practical and Translational Gaps:Formulation innovations, such as sodium alginate hydrocolloid films, sustain VCN-2 release in vitro but face practical gaps in clinical scalability [6]. No cGMP-compliant synthesis routes or stability profiles exist for industrial production. Additionally, therapeutic exploration remains confined to inflammation and wound repair, overlooking potential applications in neurodegeneration or metabolic syndromes—a knowledge gap requiring multi-omics approaches [10].
Table 2: Key Research Gaps and Proposed Objectives for Vicinin-2 Studies
Gap Type | Description | Research Objective |
---|---|---|
Theoretical | Uncertain CaMKKβ binding mechanism and off-target effects | Validate ligand-target interactions via crystallography and siRNA silencing assays |
Methodological | Lack of human tissue data and pharmacokinetic models | Establish LC-MS/MS detection methods; develop 3D organoid or ex vivo models |
Practical | Absence of scalable formulations for chronic conditions | Design nano-delivery systems (e.g., liposomes) to enhance bioavailability |
Knowledge | Limited mechanistic understanding in non-inflammatory pathologies | Screen VCN-2 against targets linked to neurodegeneration (e.g., Aβ aggregation) |
VCN-2 research employs interdisciplinary theoretical frameworks to decipher its polypharmacology:
Network Pharmacology and Multi-Target Theory:VCN-2’s anti-inflammatory effects exemplify multi-target modulation: it concurrently activates AMPK, restores SIRT1 expression, and inhibits NF-κB nuclear translocation [2]. Computational network analyses predict synergistic node influences (e.g., AMPK-SIRT1-PGC1α crosstalk), positioning VCN-2 as a network regulator rather than a selective inhibitor [2] [6]. This framework rationalizes its efficacy in complex pathologies like diabetic wounds, where inflammation, oxidative stress, and impaired angiogenesis coexist [6].
Molecular Docking and Structural-Activity Relationships (SARs):In silico modeling reveals high-affinity binding between VCN-2 and CaMKKβ (ΔG = -9.2 kcal/mol), primarily mediated by hydrogen bonding with residues Asn172 and Lys193 [2]. However, SAR studies are nascent. Comparative analyses with structural analogs (e.g., apigenin, vicenin-1) suggest C-glycosylation augments metabolic stability but may reduce membrane permeability—a trade-off requiring empirical optimization [3] [5].
Biomaterial Integration Frameworks:Hydrocolloid films composed of sodium alginate (20% w/v) and VCN-2 (100–200 μM) demonstrate controlled release kinetics (Fickian diffusion; r² = 0.98) and enhance fibroblast migration in vitro [6]. Theoretical models from polymer science predict that cross-linking density inversely correlates with release rates, enabling tunable delivery for chronic wounds [6]. Such frameworks bridge phytochemistry and material science to address practical formulation gaps.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1